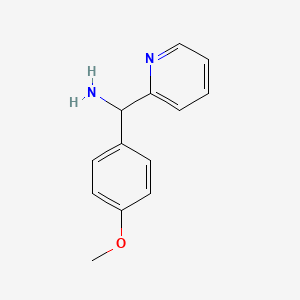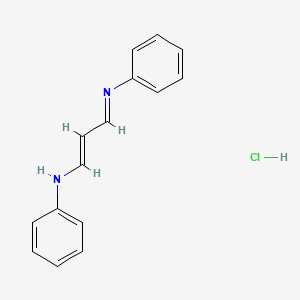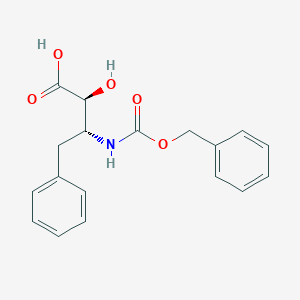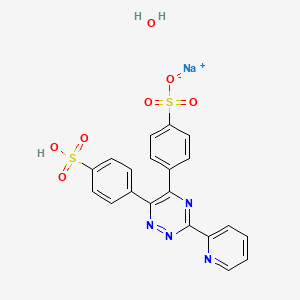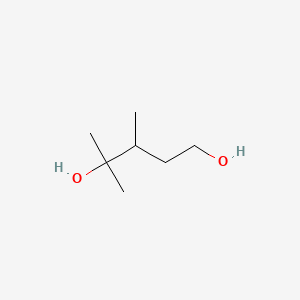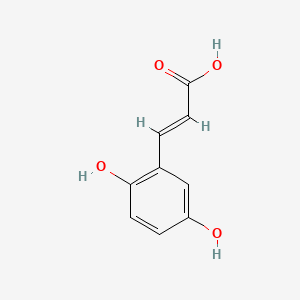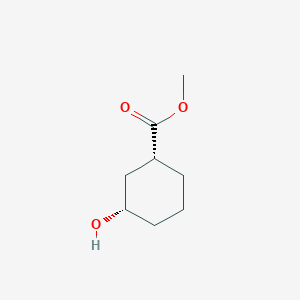
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 144.17 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can be represented by the InChI code:1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 . This compound has a single carbon atom connected to an oxygen atom, forming a carboxylate group, and a cyclohexane ring with a hydroxyl group attached . Physical And Chemical Properties Analysis
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is a liquid at room temperature . It has a molecular weight of 144.17 .Applications De Recherche Scientifique
Hydrogen Storage and Delivery
Research has explored the feasibility of using organic compounds like cyclohexane derivatives as hydrogen carriers. These studies focus on assessing different classes of compounds, including cycloalkanes and polycyclic alkanes, for their potential in hydrogen storage and delivery. Methylcyclohexane, a related compound, has been identified as a suitable candidate due to its physical properties, environmental safety, and cost-effectiveness. The research highlights the development of catalysts and reactor designs for efficient dehydrogenation processes, aiming to maximize hydrogen content and recyclability of these organic carriers (Bourane et al., 2016).
Ethylene Regulation in Agriculture
In the agricultural sector, compounds like 1-methylcyclopropene (1-MCP) have been studied extensively for their ability to regulate ethylene, thereby extending the shelf life and preserving the quality of fruits and vegetables. These studies demonstrate the efficacy of such compounds in inhibiting ethylene effects across a range of produce, contributing significantly to postharvest management practices. This application is crucial for reducing food wastage and improving the economic viability of agricultural products (Blankenship & Dole, 2003).
Environmental Remediation
The research on methylated and non-methylated polycyclic aromatic hydrocarbons (PAHs) includes the study of their metabolites and potential toxicity. This area of study is relevant for environmental remediation efforts, as it provides insights into the degradation and transformation processes of PAHs in the environment. Understanding the structure, function, and carcinogenicity of these compounds aids in developing strategies for mitigating their impact on human health and ecosystems (Flesher & Lehner, 2016).
Chemical Recycling of Polymers
In the field of sustainable materials, the chemical recycling of poly(ethylene terephthalate) (PET) has been investigated to recover pure monomers for repolymerization. The process involves the hydrolysis of PET in various environments to yield terephthalic acid, which can then be used to produce new polymer materials. This research is pivotal for advancing circular economy concepts in material science, offering a pathway to reduce plastic waste and conserve petrochemical resources (Karayannidis & Achilias, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
